4-Iodo-2-nitroanisole

概述

描述

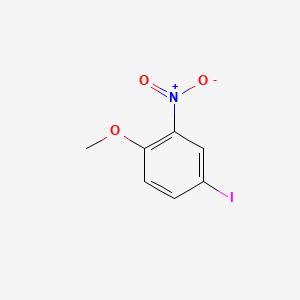

4-Iodo-2-nitroanisole, also known as 4-iodo-1-methoxy-2-nitrobenzene, is an organic compound with the molecular formula C7H6INO3. It is a pale yellow to yellow crystalline powder or crystals. This compound is primarily used in research and development due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-nitroanisole typically involves the nitration of 4-iodoanisole. The process begins with the iodination of anisole to form 4-iodoanisole, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the correct substitution pattern and to avoid over-nitration .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors can help in managing the exothermic nature of the nitration process and in achieving high yields .

化学反应分析

Types of Reactions: 4-Iodo-2-nitroanisole undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The nitro group is a meta-directing group, influencing the positions where further substitutions can occur.

Substitution: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid.

Reduction: Tin and hydrochloric acid or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Reduction: 4-Iodo-2-aminoanisole.

Substitution: Various substituted anisoles depending on the nucleophile used.

科学研究应用

Organic Synthesis

4-Iodo-2-nitroanisole is widely used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo electrophilic aromatic substitution reactions makes it valuable for creating diverse chemical structures. The nitro group present in the compound acts as an electron-withdrawing group, which influences the reactivity of the aromatic ring and directs further substitutions to the meta position.

Pharmaceutical Development

In pharmaceutical chemistry, this compound is employed as a reagent in the development of various pharmaceutical compounds. Its reactivity allows for modifications that can lead to the formation of bioactive molecules. For instance, it can be reduced to form 4-Iodo-2-aminoanisole, which may have potential therapeutic applications.

Material Science

The compound is also explored within material science for its electronic and optical properties. Research indicates that derivatives of nitroarenes, including this compound, can be utilized in developing new materials with specific functionalities, such as sensors or photonic devices .

Chemical Reactions

This compound participates in several key chemical reactions:

- Electrophilic Aromatic Substitution : The nitro group directs electrophiles to the meta position, allowing for further functionalization.

- Reduction : The nitro group can be reduced to an amine using reducing agents such as tin and hydrochloric acid or through catalytic hydrogenation.

- Nucleophilic Substitution : The iodine atom can be replaced by various nucleophiles, leading to diverse substituted anisoles.

Study on Transient Species Formation

Research has demonstrated that during the nitrosation of this compound, transient colored species are formed. This study utilized stopped-flow spectrophotometry to analyze the kinetics of these reactions, providing insights into the mechanisms involved in aromatic nitrosodeiodination .

Pharmaceutical Applications

In a recent study focused on synthesizing new pharmaceutical agents, researchers explored the reduction of this compound to form amino derivatives. These derivatives were assessed for their biological activity, indicating potential therapeutic benefits .

Material Science Innovations

Investigations into the use of nitroarene derivatives like this compound have led to advancements in developing materials with enhanced electronic properties. This research highlights the compound's role in creating functional materials for applications such as drug delivery systems and photonic devices .

作用机制

The mechanism of action of 4-Iodo-2-nitroanisole involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the aromatic ring and directs incoming electrophiles to the meta position relative to itself. The iodine atom can participate in various substitution reactions, making the compound versatile in synthetic chemistry .

相似化合物的比较

- 2-Iodo-4-nitroanisole

- 4-Iodo-3-nitroanisole

- 2-Iodo-5-nitroanisole

Comparison: 4-Iodo-2-nitroanisole is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, the position of the nitro and iodine groups in this compound makes it particularly useful in certain synthetic applications where meta-directing effects are desired .

生物活性

4-Iodo-2-nitroanisole (C₇H₆INO₃) is an aromatic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis methods, and applications in organic synthesis.

Chemical Structure and Properties

This compound features a methoxy group (-OCH₃), an iodo group (-I), and a nitro group (-NO₂) attached to a benzene ring. The presence of these functional groups influences its reactivity and biological activity:

- Iodo Group : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and nucleophilic aromatic substitution.

- Nitro Group : Often acts as a pharmacophore, enhancing the compound's biological activity through electron-withdrawing effects.

- Methoxy Group : Provides electron donation, which can stabilize the molecule and influence its reactivity.

Synthesis

This compound can be synthesized through the nitration of 4-iodoanisole using a mixture of concentrated nitric and sulfuric acids. The product can be purified via recrystallization or column chromatography, yielding a compound that is useful as an intermediate in various organic syntheses .

Antimicrobial Properties

Recent studies have indicated that nitro-containing compounds, including this compound, may exhibit significant antimicrobial activity. The nitro group is known to enhance the lipophilicity of molecules, which can improve their interaction with microbial membranes. For instance, related nitro compounds have been shown to inhibit bacterial growth effectively:

- Antibacterial Activity : Compounds with similar structures often demonstrate activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Research highlights that nitro-substituted compounds can possess anti-inflammatory properties by inhibiting enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These pathways are crucial in mediating inflammatory responses and could be targeted for therapeutic intervention .

Case Studies

Summary of Findings

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-Iodo-2-nitroanisole, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nitration and iodination steps. For example, nitration of 4-iodoanisole under controlled acidic conditions (e.g., HNO₃/H₂SO₄) can yield the nitro derivative. Alternatively, iodination of 2-nitroanisole using KI/I₂ in the presence of an oxidizing agent (e.g., H₂O₂) is another route . Key factors include:

- Temperature : Excessive heat may lead to deiodination or over-nitration.

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution .

Table 1 : Comparative Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration of 4-iodoanisole | HNO₃ (conc.), H₂SO₄, 0–5°C | 65–75 | |

| Iodination of 2-nitroanisole | KI, I₂, H₂O₂, AcOH, 50°C | 55–60 |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm the methoxy group (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm). Iodo substituents cause deshielding in adjacent carbons .

- IR Spectroscopy : Detect nitro (~1520 cm⁻¹, asymmetric stretch) and methoxy (~1250 cm⁻¹) groups .

- HPLC-MS : For purity assessment and molecular ion ([M+H]⁺) verification .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow GHS guidelines for nitroaromatics:

- PPE : Gloves, lab coat, and goggles (skin/eye irritation risks) .

- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation) .

- Storage : In amber glass, under inert gas (N₂), away from light (iodine may undergo photolytic cleavage) .

Advanced Research Questions

Q. How can regioselectivity challenges in the iodination of nitroanisole derivatives be addressed?

- Methodological Answer : Regioselectivity is influenced by:

- Directing Groups : The methoxy group (-OCH₃) is ortho/para-directing, but nitro (-NO₂) is meta-directing. Computational modeling (DFT) predicts the dominant site for iodination .

- Solvent Effects : Polar solvents stabilize transition states favoring para-substitution .

Table 2 : Regioselectivity in Nitroanisole Iodination

| Substrate | Solvent | Major Product (%) | Reference |

|---|---|---|---|

| 2-Nitroanisole | Acetic Acid | This compound (70) | |

| 3-Nitroanisole | DMF | 5-Iodo-3-nitroanisole (65) |

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting) may arise from:

- Tautomerism : Nitro-enol tautomerism in polar solvents. Validate via variable-temperature NMR .

- Impurity Peaks : Cross-check with HPLC-MS and spiking experiments .

Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. How does computational chemistry aid in predicting reactivity trends for this compound?

- Methodological Answer : Use density functional theory (DFT) to:

- Map electrostatic potential surfaces (identify electrophilic sites).

- Simulate reaction pathways (e.g., iodination vs. nitration barriers) .

Compare computed IR/NMR spectra with experimental data to validate models .

Q. Data Contradiction and Analysis

Q. How should researchers handle conflicting data on the thermal stability of this compound?

- Methodological Answer : Conflicting thermogravimetric analysis (TGA) results may stem from:

属性

IUPAC Name |

4-iodo-1-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULXGCDMVLQZBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482369 | |

| Record name | 4-Iodo-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52692-09-8 | |

| Record name | 4-Iodo-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。